2-((tert-Butoxycarbonyl)amino)decanoic acid
Overview
Description
2-((tert-Butoxycarbonyl)amino)decanoic acid is a compound that belongs to the class of amino acids protected by the tert-butyloxycarbonyl (Boc) group. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its ability to protect the amino group from unwanted reactions during the synthesis process .
Mechanism of Action
Target of Action
Boc-2-amino-decanoic acid, also known as 2-((tert-Butoxycarbonyl)amino)decanoic acid or Boc-(2R)-2-Amino-decanoic acid, is primarily used as a protective group for amines in the field of organic synthesis . The primary targets of this compound are amino groups, particularly in amino acids and peptides .
Mode of Action
The compound acts by protecting the amino group during chemical reactions. The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases .
Biochemical Pathways
The Boc-2-amino-decanoic acid affects the biochemical pathways involved in the synthesis of multifunctional targets, particularly where amino functions are prominent . The compound plays a pivotal role in the synthesis of these targets, allowing for the selective formation of bonds of interest while minimizing competing reactions with reactive functional groups .
Result of Action
The primary result of the action of Boc-2-amino-decanoic acid is the protection of amino groups during chemical reactions. This protection enables the successful synthesis of a wide variety of compounds, including complex organic molecules and pharmaceuticals .
Action Environment
The action of Boc-2-amino-decanoic acid is influenced by various environmental factors, including the presence of a base, the temperature, and the specific conditions of the reaction . For example, the formation of Boc-protected amines and amino acids can be conducted under either aqueous or anhydrous conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)decanoic acid typically involves the protection of the amino group of decanoic acid using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with slight heating to ensure complete protection of the amino group .
Industrial Production Methods
Industrial production of Boc-protected amino acids, including this compound, often involves similar methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butoxycarbonyl)amino)decanoic acid primarily undergoes reactions involving the removal of the Boc protecting group. This deprotection can be achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol . The compound can also participate in amide bond formation reactions, which are crucial in peptide synthesis .
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid in methanol.
Amide Bond Formation: Coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Major Products Formed
Scientific Research Applications
2-((tert-Butoxycarbonyl)amino)decanoic acid is widely used in scientific research, particularly in the fields of chemistry and biology. In chemistry, it is used as a building block for the synthesis of peptides and other complex molecules . In biology, it is used in the study of protein structure and function by facilitating the synthesis of specific peptide sequences . Additionally, it has applications in the pharmaceutical industry for the development of peptide-based drugs .
Comparison with Similar Compounds
2-((tert-Butoxycarbonyl)amino)decanoic acid is similar to other Boc-protected amino acids, such as 2-((tert-Butoxycarbonyl)amino)hexanoic acid and 2-((tert-Butoxycarbonyl)amino)octanoic acid . The uniqueness of this compound lies in its longer carbon chain, which can influence the properties and reactivity of the compound .
List of Similar Compounds
- 2-((tert-Butoxycarbonyl)amino)hexanoic acid
- 2-((tert-Butoxycarbonyl)amino)octanoic acid
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]decanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO4/c1-5-6-7-8-9-10-11-12(13(17)18)16-14(19)20-15(2,3)4/h12H,5-11H2,1-4H3,(H,16,19)(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOZMSCSDJPGHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C(=O)O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00562092 | |
Record name | 2-[(tert-Butoxycarbonyl)amino]decanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00562092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53296-39-2 | |
Record name | 2-[(tert-Butoxycarbonyl)amino]decanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00562092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.